Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate
Description
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate (CAS: 67589-53-1) is a liquid crystal monomer with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol. Structurally, it consists of a trans-configured 4-ethylcyclohexanecarboxylate group esterified to a 4-pentyloxyphenyl moiety. The compound is a white powder with applications in advanced display technologies due to its mesogenic properties. Its synthesis involves esterification of trans-4-ethylcyclohexanecarboxylic acid with 4-pentyloxyphenol, followed by purification via column chromatography. Key suppliers include ZhenDe Chemical Technology (Shanghai), which offers the compound at 98% purity.
Properties
CAS No. |
67589-53-1 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.457 |
IUPAC Name |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with a molecular weight of approximately 318.45 g/mol. It is characterized by a phenyl ring substituted with a pentyloxy group and a cyclohexane ring carrying an ethyl group along with a carboxylate ester in a trans configuration. This compound is investigated for applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
- Organic Synthesis this compound serves as a building block in the synthesis of complex organic molecules. Its synthesis typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine under anhydrous conditions.
- Medicinal Chemistry Studies are ongoing regarding the interactions of this compound with biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, potentially modulating their activity and biological effects.
- Materials Science this compound has potential applications in material science.
Data Table: Comparison with Structurally Related Compounds
| Compound Name | Structural Features |
|---|---|
| 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate | Similar structure; differs in alkoxy group length |
| Trans-4-(butoxy)phenyl 4-ethylcyclohexanecarboxylate | Variation in alkoxy group (butoxy instead of pentyloxy) |
| Trans-4-(heptyloxy)phenyl 4-ethylcyclohexanecarboxylate | Longer alkoxy chain compared to pentyloxy |
Mechanism of Action
The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclohexanecarboxylate esters used in liquid crystal materials. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Analogues
Key Differences in Physicochemical Properties
Alkyl Chain Length: The ethyl group in the target compound provides moderate molecular rigidity, whereas analogs with pentyl chains (e.g., C₂₃H₃₆O₃) exhibit enhanced mesophase stability due to increased van der Waals interactions. The pentyloxy group on the phenyl ring improves solubility in non-polar solvents compared to shorter alkoxy chains.
Polar Substituents: Fluorine (C₁₅H₁₉FO₂) and cyano (C₂₂H₂₃NO₂) substituents increase dielectric anisotropy, critical for electro-optical performance in displays. The target compound lacks such polar groups, prioritizing thermal stability over polarity.
Melting and Phase Behavior :
- The methoxy analog (C₁₉H₂₈O₃) melts at 40–44°C, while the target compound’s melting point is unspecified but likely higher due to its bulkier structure.
- Trans-4-(4-heptylcyclohexyl)benzonitrile (CAS: 61204-03-3) shows a broader nematic phase range, highlighting the role of extended alkyl chains in phase behavior.
Research and Application Insights
Liquid Crystal Performance: The ethylcyclohexane core in the target compound provides a balance between rigidity and flexibility, favoring nematic phases. Analogs with biphenyl groups (e.g., C₂₂H₂₃NO₂) exhibit higher birefringence, making them suitable for high-resolution displays.
Thermal Stability :
- Trans-4-pentylcyclohexanecarboxylic acid derivatives (CAS: 82575-69-7) show decomposition temperatures >195°C, suggesting the target compound’s suitability for high-temperature applications.
Biological Activity
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with promising biological activities that have garnered attention in scientific research. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. Key reagents used in this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted under anhydrous conditions to ensure high yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects. The compound has been investigated for its potential influence on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, potentially influencing neurotransmitter systems or inflammatory responses.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its biological properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory activity, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Neuropharmacology : The compound's interaction with serotonin receptors positions it as a potential lead in developing antidepressants or other neuroactive drugs .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate | Shorter alkoxy chain | Moderate anti-inflammatory properties |
| Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylate | Longer alkoxy chain | Enhanced lipophilicity, potential for CNS activity |
| Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate | Methyl substitution on cyclohexane | Varied interaction profiles with receptors |
This compound stands out due to its specific substitution pattern, which may lead to distinct pharmacological profiles compared to its analogs .
Case Studies and Research Findings
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, indicating a potential mechanism for therapeutic action against inflammatory diseases .
- Neurotransmitter Interaction : Studies have shown that related compounds can selectively inhibit serotonin reuptake, suggesting that this compound may also possess similar properties, warranting further investigation into its use as an antidepressant .
- Cell Culture Experiments : In vitro studies have indicated that the compound can modulate cell signaling pathways associated with inflammation and cell proliferation, providing a basis for its potential use in cancer therapeutics.
Q & A
Q. What are the established synthetic routes for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step esterification and functional group transformations. For example:
-
Step 1 : Preparation of the cyclohexanecarboxylate core via trans-esterification or direct coupling. describes a similar approach using methyl trans-4-(tosyloxymethyl)cyclohexanecarboxylate, where tosyl groups act as leaving groups for nucleophilic substitution .
-
Step 2 : Introduction of the pentyloxyphenyl moiety through a Williamson ether synthesis or phenol alkylation under basic conditions (e.g., K₂CO₃/DMF) .
-
Stereochemical Control : The trans-configuration of substituents on the cyclohexane ring is achieved by using rigid intermediates (e.g., trans-4-substituted cyclohexanols) and optimizing reaction temperatures to prevent isomerization .
- Data Table : Key Reaction Parameters
| Step | Reagents/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| 1 | Tosyl chloride, DMF | Retention of trans-configuration | |
| 2 | Phenol, K₃PO₄, 368 K | High regioselectivity |
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- Chromatography : HPLC or GC analysis (e.g., >95% purity as per ) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and trans-stereochemistry. For instance, axial-equatorial proton coupling constants (J ≈ 10–12 Hz) in cyclohexane derivatives indicate trans-disubstitution .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in for analogous cyclohexanecarboxylates .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or cell models. For example:
- Standardized Assays : Replicate adhesion assays (e.g., fluorometric assays in ) under controlled pH, temperature, and ligand concentrations to minimize variability .
- Cross-Validation : Use orthogonal techniques (e.g., Western blotting for receptor expression in ) to confirm target engagement .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC₅₀ values) and adjust for solvent effects (DMSO vs. aqueous buffers) .
Q. How do computational models predict the compound's interaction with biological targets, and what validation methods are used?
- Methodological Answer :
- Docking Studies : Molecular docking with VLA-4 integrin () using software like AutoDock Vina to predict binding affinities. Parameters include grid boxes centered on known binding pockets .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) data for binding kinetics (e.g., ka/kd rates) .
Q. What are the key considerations in designing stability studies under physiological conditions?
- Methodological Answer :
-
Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) to mimic in vivo conditions. Monitor degradation via LC-MS .
-
Temperature : Accelerated stability testing at 310 K (body temperature) and 298 K (room temperature) to estimate shelf life .
-
Light Sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photo-degradation (λmax ~270 nm for aromatic esters) .
- Data Table : Stability Profile
| Condition | Degradation Half-Life | Analytical Method | Reference |
|---|---|---|---|
| PBS, 310 K | 48 h | LC-MS (m/z 375→ fragment ions) | |
| pH 1.2, 310 K | 12 h | HPLC (95% → 80% purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
